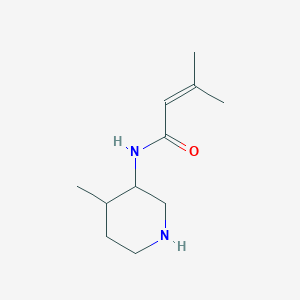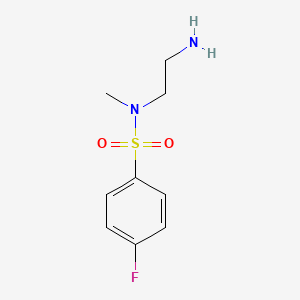
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and an aminoethyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The final product is usually purified through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can lead to the formation of nitroso or nitro derivatives, while substitution of the fluoro group can yield various substituted benzene derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an antibiotic or anticancer agent.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes.
N-(2-Aminoethyl)morpholine: Known for its use in organic synthesis.
N-(2-Aminoethyl)glycine: A building block for peptide nucleic acids
Uniqueness
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorinated compounds are often more potent and selective.
Properties
Molecular Formula |
C9H13FN2O2S |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 |
InChI Key |
WNVBAXGYQMXYPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol](/img/structure/B13258715.png)

![1-Bromo-2-[(3-methylbutan-2-YL)oxy]cycloheptane](/img/structure/B13258724.png)

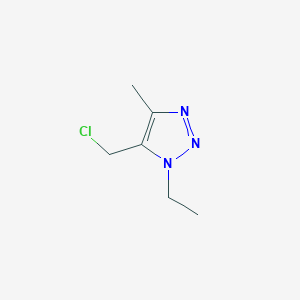

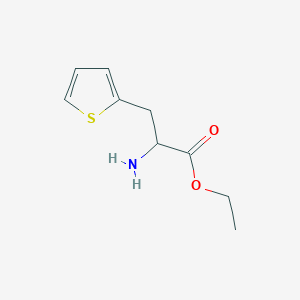
![[5-Methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13258743.png)

![2-Acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13258752.png)
![1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[G]isoquinoline](/img/structure/B13258757.png)
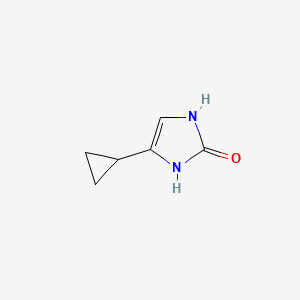
![tert-Butyl N-[2-(4-formylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B13258771.png)
